2-Acetyl-5-[3-(trifluoromethyl)phenyl]thiophene
Description
Significance of Thiophene (B33073) Derivatives in Contemporary Organic and Materials Chemistry
Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of modern organic chemistry. mdpi.com Its derivatives are recognized for their versatile structural diversity and significant pharmacophoric properties, which has led to their incorporation into numerous FDA-approved drugs. researchgate.net Thiophene-based compounds are integral to a wide array of pharmaceuticals, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant agents. researchgate.netnih.gov The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry due to its ability to interact with various biological targets. researchgate.net
Beyond medicine, thiophene derivatives are pivotal in materials science. nih.gov Their unique electronic and optical properties make them ideal building blocks for organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). researchgate.netnih.gov The development of highly emissive thiophene-based materials has opened new avenues for applications in fluorescent biomarkers and advanced electronic devices. umich.edu
Table 1: Applications of Thiophene Derivatives
| Field | Specific Applications |
|---|---|
| Medicinal Chemistry | Anticancer, Anti-inflammatory, Antiviral, Anticonvulsant, Antipsychotic Agents researchgate.netnih.gov |
| Materials Science | Organic Semiconductors, Organic Light-Emitting Diodes (OLEDs), Field-Effect Transistors (FETs), Solar Cells, Fluorescent Biomarkers researchgate.netnih.govumich.edu |
| Agrochemicals | Fungicides, Herbicides, Insecticides semanticscholar.org |
Strategic Importance of Arylthiophenes as Advanced Molecular Scaffolds
Arylthiophenes, which feature a direct bond between a thiophene ring and an aryl group, are a strategically important class of compounds. They serve as advanced molecular scaffolds—core structures that can be systematically modified to develop new functional molecules. researchgate.net The scaffold concept is central to medicinal chemistry for exploring structure-activity relationships and designing new drugs. researchgate.net
The combination of the electron-rich thiophene ring and an aromatic system creates a rigid, planar, and electronically tunable framework. This scaffold is foundational in the synthesis of conjugated polymers and oligomers with tailored optoelectronic properties for use in organic electronics. nih.gov In drug discovery, the arylthiophene scaffold allows for the precise spatial arrangement of various functional groups, influencing how a molecule interacts with biological targets like enzymes and receptors. nih.gov
Role of Trifluoromethylated Aromatic Systems in Advanced Chemical Design
The incorporation of a trifluoromethyl (-CF3) group into aromatic systems is a powerful strategy in modern chemical design, particularly in the development of pharmaceuticals and agrochemicals. The -CF3 group possesses a unique combination of properties that can profoundly influence a molecule's biological and physicochemical characteristics.
Its strong electron-withdrawing nature can significantly alter the electronic properties of the aromatic ring, affecting the molecule's reactivity and intermolecular interactions. Furthermore, the trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes in the body. This increased stability can lead to a longer biological half-life for drug candidates. The lipophilicity (the ability to dissolve in fats and lipids) of a molecule is also increased by the addition of a -CF3 group, which can improve its ability to cross cell membranes. These combined effects make trifluoromethylation a key tool for optimizing the efficacy and pharmacokinetic profiles of new chemical entities.
Table 2: Influence of the Trifluoromethyl Group in Chemical Design
| Property | Description | Impact |
|---|---|---|
| Electronic Effect | Strong electron-withdrawing nature. | Modifies acidity/basicity (pKa), alters interactions with biological targets. |
| Lipophilicity | Increases solubility in lipids (Hansch π value of +0.88). | Enhances membrane permeability and bioavailability. |
| Metabolic Stability | The C-F bond is very strong, resisting enzymatic cleavage. | Increases the half-life of a drug by preventing metabolic breakdown. |
| Binding Affinity | Can improve how strongly a molecule binds to its target receptor or enzyme. | Potentially increases the potency and efficacy of a drug. |
Overview of Research Trajectories for 2-Acetyl-5-[3-(trifluoromethyl)phenyl]thiophene
While dedicated research on this compound is not extensively documented in public literature, its synthesis and potential research directions can be clearly delineated based on established chemical principles.
The synthesis of this compound is readily achievable through modern cross-coupling methodologies. A prominent route is the Suzuki-Miyaura coupling reaction, a powerful tool for forming carbon-carbon bonds. This approach would involve the palladium-catalyzed reaction of 2-acetyl-5-bromothiophene (B160168) with 3-(trifluoromethyl)phenylboronic acid. This method is well-established for producing a wide range of 2-acetyl-5-arylthiophenes with high yields.
Given its structural features, the primary research trajectories for this compound would likely focus on two main areas:
Medicinal Chemistry: The arylthiophene core is a common feature in molecules with anti-inflammatory and antioxidant properties. nih.gov Therefore, a logical research path would be to synthesize this compound and screen it for various biological activities. The presence of the trifluoromethylphenyl group could enhance its potency, metabolic stability, and cell permeability, making it a candidate for further investigation as a lead compound in drug discovery programs.
Materials Science: Thiophene-based molecules are fundamental to the field of organic electronics. The 2-acetyl-5-arylthiophene scaffold provides a conjugated system whose electronic properties can be investigated. Research would likely involve characterizing its photophysical properties, such as absorption and emission spectra, and evaluating its potential as a building block for larger conjugated systems used in organic semiconductors or as an emissive material in OLEDs.
Structure
3D Structure
Properties
IUPAC Name |
1-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3OS/c1-8(17)11-5-6-12(18-11)9-3-2-4-10(7-9)13(14,15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHJKWBXJOUOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101224507 | |
| Record name | 1-[5-[3-(Trifluoromethyl)phenyl]-2-thienyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101224507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893735-18-7 | |
| Record name | 1-[5-[3-(Trifluoromethyl)phenyl]-2-thienyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893735-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-[3-(Trifluoromethyl)phenyl]-2-thienyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101224507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Acetyl 5 3 Trifluoromethyl Phenyl Thiophene and Its Analogues
Direct Arylation Approaches for C(sp²)–C(sp²) Bond Formation
Direct C-H arylation has emerged as a powerful and atom-economical method for forming carbon-carbon bonds, avoiding the need for pre-functionalization of the thiophene (B33073) ring with halides or organometallic reagents. researchgate.netunipd.it This approach directly couples a C-H bond of the thiophene with an aryl partner.
Palladium-Catalyzed C–H Arylation Protocols for Thiophenes
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the direct C-H arylation of thiophenes is well-documented. rsc.org For substrates like 2-acetylthiophene (B1664040), the electron-withdrawing nature of the acetyl group directs the arylation to the C5 position, which is the most acidic C-H bond. The general reaction involves coupling 2-acetylthiophene with an aryl halide, such as 3-(trifluoromethyl)phenyl bromide, in the presence of a palladium catalyst, a ligand, and a base.
One of the established routes for synthesizing 2-acetyl-5-arylthiophenes is the direct arylation of 2-acetylthiophene with bromobenzenes. researchgate.net The catalytic system often consists of a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand to stabilize the palladium center and facilitate the catalytic cycle, and an inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). unipd.it The reaction is typically carried out at elevated temperatures in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc). The presence of pivalic acid (PivOH) as an additive can also be beneficial, as it is thought to assist in the C-H activation step through a concerted metalation-deprotonation (CMD) mechanism. unipd.it
| Catalyst System Component | Example | Role in Reaction |
| Palladium Source | Palladium(II) acetate (Pd(OAc)₂) | Active catalyst precursor |
| Ligand | Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃) | Stabilizes Pd(0), facilitates oxidative addition and reductive elimination |
| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Neutralizes the acid generated during the reaction |
| Solvent | N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Dissolves reactants and facilitates heat transfer |
| Additive (Optional) | Pivalic acid (PivOH) | Assists in the C-H activation step |
Direct Arylation via Arenediazonium Chlorides
An alternative to palladium-catalyzed C-H arylation is the use of arenediazonium salts as the arylating agent, often in a copper-catalyzed reaction known as the Meerwein arylation. researchgate.netwikipedia.org This method involves the reaction of 2-acetylthiophene with an arenediazonium chloride, such as 3-(trifluoromethyl)benzenediazonium chloride, in the presence of a copper salt catalyst, typically cupric chloride (CuCl₂). researchgate.net
The reaction proceeds via a radical mechanism. The diazonium salt, generated in situ from the corresponding aniline (B41778) (e.g., 3-(trifluoromethyl)aniline), decomposes to form an aryl radical with the loss of nitrogen gas. This highly reactive aryl radical then adds to the electron-rich thiophene ring, preferentially at the C5 position. Subsequent steps lead to the formation of the 2-acetyl-5-arylthiophene product. This method provides a valuable, often palladium-free, alternative for constructing the thiophene-aryl linkage.
Cross-Coupling Strategies for Thiophene-Aryl Linkages
Cross-coupling reactions are a robust and widely utilized class of reactions for forming C-C bonds. These methods typically involve the reaction of an organometallic reagent with an organic halide in the presence of a transition metal catalyst. For the synthesis of 2-acetyl-5-[3-(trifluoromethyl)phenyl]thiophene, this requires a thiophene precursor functionalized at the 5-position.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for C(sp²)–C(sp²) bond formation. The synthesis of the target compound via this route begins with the preparation of 2-acetyl-5-bromothiophene (B160168). This key intermediate is then coupled with an arylboronic acid, in this case, 3-(trifluoromethyl)phenylboronic acid.
The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precursor like Pd(OAc)₂ or a stable precatalyst. A phosphine ligand is essential for the catalytic cycle, and a base (e.g., K₂CO₃, KOH, Cs₂CO₃) is required to activate the boronic acid. The reaction can be performed under conventional heating or accelerated using microwave irradiation, often in aqueous solvent systems, which aligns with the principles of green chemistry.
Below is a table summarizing the results of Suzuki-Miyaura cross-coupling reactions between 2-acetyl-5-bromothiophene and various arylboronic acids, demonstrating the versatility of this method for creating a range of analogues.
| Arylboronic Acid | Product | Yield (%) (Microwave) |
| Phenylboronic acid | 2-Acetyl-5-phenylthiophene | 96 |
| 4-Methylphenylboronic acid | 2-Acetyl-5-(4-methylphenyl)thiophene | 95 |
| 4-Methoxyphenylboronic acid | 2-Acetyl-5-(4-methoxyphenyl)thiophene | 98 |
| 4-Chlorophenylboronic acid | 2-Acetyl-5-(4-chlorophenyl)thiophene | 94 |
| 3-Thienylboronic acid | 2-Acetyl-5-(3-thienyl)thiophene | 92 |
Application of Buchwald–Hartwig Amination Principles for Analogous C-C/C-N Formations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. While it is fundamentally a C-N coupling method and not directly used for the C-C bond formation required for the target compound, its underlying catalytic principles are highly analogous to those of palladium-catalyzed C-C cross-coupling reactions like the Suzuki-Miyaura reaction. Understanding these principles provides insight into the broader field of palladium-catalyzed transformations.
The catalytic cycle for both Buchwald-Hartwig amination and Suzuki coupling generally involves three key steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide (e.g., 2-acetyl-5-bromothiophene), inserting into the carbon-halogen bond to form a palladium(II) intermediate.
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In Suzuki coupling, the organoboron compound transfers its organic group to the palladium(II) center. In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The two organic fragments (aryl and the coupled partner) are eliminated from the palladium center, forming the new C-C or C-N bond and regenerating the active palladium(0) catalyst.
The development of sophisticated phosphine ligands has been crucial for the success of both reactions, enabling high efficiency, broad substrate scope, and mild reaction conditions. The principles of ligand design—balancing steric bulk and electron-donating properties to promote the key steps of the catalytic cycle—are shared between these powerful synthetic methodologies.
Multi-Step Synthetic Routes from Established Precursors
Beyond direct C-H functionalization and cross-coupling of pre-functionalized thiophenes, multi-step sequences that build the aryl-substituted thiophene ring from acyclic precursors are also employed. One notable method involves the Vilsmeier-Haack reaction as a key step.
In this approach, an acetophenone (B1666503) derivative, such as 3'-(trifluoromethyl)acetophenone, is first subjected to a Vilsmeier-Haack reaction using a reagent formed from phosphorus oxychloride (POCl₃) and DMF. This reaction produces a β-aryl-β-chloroacrolein intermediate. This intermediate can then be cyclized to form the desired 2-acetyl-5-arylthiophene ring system. The cyclization is achieved by reaction with a sulfur source, like sodium sulfide (B99878) (Na₂S), followed by the addition of chloroacetone. A final base-mediated intramolecular condensation step completes the formation of the thiophene ring. This route offers a way to construct the target molecule from readily available starting materials without relying on palladium catalysis.
Vilsmeier–Haack Reaction in the Preparation of β-Chloroacroleins
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com In the synthesis of 2-acetyl-5-arylthiophenes, this reaction is adapted for the chloroformylation of ketones, such as acetophenone derivatives, to produce β-chloroacroleins. mdpi.com These β-chloroacroleins are crucial intermediates for the subsequent construction of the thiophene ring. mdpi.com
The reaction involves the use of a Vilsmeier reagent, which is typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). mdpi.com The Vilsmeier reagent, a chloromethyliminium salt, is a potent electrophile that reacts with the enol or enolate form of the ketone. The resulting intermediate is then hydrolyzed during workup to yield the β-chloroacrolein. mdpi.com
The general procedure for the synthesis of β-aryl-β-chloroacroleins begins with the slow addition of POCl₃ to DMF at a reduced temperature (typically 0 °C) to form the Vilsmeier reagent. An appropriate acetophenone derivative dissolved in DMF is then added dropwise to this mixture. The reaction is subsequently heated to around 60 °C and monitored until completion. The final product is isolated by pouring the reaction mixture into a sodium acetate aqueous solution. mdpi.com
A variety of substituted acetophenones can be used in this reaction to generate a range of β-aryl-β-chloroacroleins, which in turn can be used to synthesize diverse 5-aryl-2-acetylthiophenes. researchgate.net
| Starting Acetophenone Derivative | Resulting β-Aryl-β-chloroacrolein | Yield (%) |
|---|---|---|
| Acetophenone | 3-Chloro-3-phenylacrolein | 85 |
| 4-Methylacetophenone | 3-Chloro-3-(p-tolyl)acrolein | 88 |
| 4-Methoxyacetophenone | 3-Chloro-3-(4-methoxyphenyl)acrolein | 90 |
| 4-Chloroacetophenone | 3-Chloro-3-(4-chlorophenyl)acrolein | 82 |
| 3-(Trifluoromethyl)acetophenone | 3-Chloro-3-[3-(trifluoromethyl)phenyl]acrolein | Not specified |
Cyclization Reactions Involving Sulfur Sources and Halo-Ketones
The construction of the thiophene ring is a critical step in the synthesis of this compound. A common and effective method involves the cyclization of a suitable precursor with a sulfur source. One such pathway utilizes the β-aryl-β-chloroacroleins prepared via the Vilsmeier-Haack reaction.
In a typical procedure, the β-aryl-β-chloroacrolein is reacted with a sulfur source, such as sodium sulfide nonahydrate (Na₂S·9H₂O), in a solvent like DMF. This is followed by the addition of a halo-ketone, commonly chloroacetone, to complete the thiophene ring formation. The reaction mixture is heated, and after the cyclization is complete, a base like potassium carbonate is added to facilitate the final steps of the reaction. The desired 5-aryl-2-acetylthiophene is then isolated and purified. mdpi.com
Another widely employed method for the synthesis of substituted thiophenes is the Gewald reaction. wikipedia.org This reaction is a multi-component condensation that typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org The Gewald reaction is particularly useful for preparing 2-aminothiophenes, which can be further modified. umich.eduresearchgate.net The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org The versatility of the Gewald reaction allows for the synthesis of a wide array of polysubstituted thiophenes by varying the starting materials. umich.eduresearchgate.net
| Reactant 1 (Carbonyl) | Reactant 2 (Active Methylene) | Sulfur Source | Base | Product | Yield (%) |
|---|---|---|---|---|---|
| Cyclohexanone | Ethyl cyanoacetate | Sulfur | Morpholine | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 80 |
| Acetone (B3395972) | Malononitrile (B47326) | Sulfur | Diethylamine | 2-Amino-4-methylthiophene-3-carbonitrile | 70 |
| Acetophenone | Ethyl cyanoacetate | Sulfur | Morpholine | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 95 |
| Propiophenone | Malononitrile | Sulfur | Diethylamine | 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile | 85 |
Claisen-Schmidt Condensation for α,β-Unsaturated Ketone Intermediates
The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation that is particularly useful for the synthesis of α,β-unsaturated ketones, also known as chalcones. wikipedia.orgnih.gov This reaction typically involves the condensation of an aromatic aldehyde that lacks α-hydrogens with an enolizable ketone in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. wikipedia.orgmagritek.com The resulting chalcones are valuable intermediates in the synthesis of various heterocyclic compounds, including thiophenes. gordon.edu
In the context of synthesizing analogues of this compound, a Claisen-Schmidt condensation can be employed to prepare a key α,β-unsaturated ketone intermediate. For instance, 3-(trifluoromethyl)benzaldehyde (B1294959) can be reacted with acetone in the presence of a base to yield (E)-4-(3-(trifluoromethyl)phenyl)but-3-en-2-one. This reaction is often carried out under mild conditions, and in some cases, can be optimized for high yields using microwave assistance. nih.gov
The general mechanism involves the formation of an enolate from the ketone, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to form the stable, conjugated α,β-unsaturated ketone. magritek.com The choice of reactants and reaction conditions can be tailored to produce a wide variety of chalcone (B49325) derivatives. nih.gov
| Aldehyde | Ketone | Base | Product | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Acetone | NaOH | Benzalacetone | 90 |
| 4-Chlorobenzaldehyde | Acetone | NaOH | 4-(4-Chlorophenyl)but-3-en-2-one | Not specified |
| 4-(Trifluoromethyl)benzaldehyde | Acetone | NaOH | (E)-4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one | Optimal conversion |
| 4-Fluorobenzaldehyde | Acetone | NaOH | 4-(4-Fluorophenyl)-3-buten-2-one | Not specified |
Strategic Incorporation of Trifluoromethyl Moieties (e.g., Late-Stage Difluoromethylation)
The incorporation of a trifluoromethyl (CF₃) group into a molecule is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov For the synthesis of this compound and its analogues, the trifluoromethyl group is often introduced as part of the aromatic starting material, such as 3-(trifluoromethyl)benzaldehyde or 3-(trifluoromethyl)acetophenone. However, methods for the direct introduction of a CF₃ group onto a pre-formed thiophene ring, known as late-stage functionalization, are also of significant interest. nih.govnih.gov
Various methods have been developed for the trifluoromethylation of aromatic and heteroaromatic compounds. wikipedia.org Copper-mediated trifluoromethylation has proven to be a particularly effective approach. nih.gov This can be achieved using a variety of trifluoromethylating agents, including trifluoromethyl sulfonium (B1226848) salts and trimethyl(trifluoromethyl)silane (the Ruppert-Prakash reagent, TMSCF₃), in the presence of a copper catalyst. cas.cn These reactions often exhibit good functional group tolerance and can provide the desired trifluoromethylated products in high yields. cas.cnacs.org
For example, iodo-substituted heteroaromatic compounds can be smoothly trifluoromethylated using (S)-(trifluoromethyl)diphenylsulfonium salts and copper. cas.cn The proposed mechanism involves the reduction of the sulfonium salt by copper to generate a CF₃ radical, which then leads to the formation of a CuCF₃ intermediate that participates in the cross-coupling reaction. cas.cn
More recently, photoredox catalysis has emerged as a powerful tool for the direct trifluoromethylation of C-H bonds in arenes and heteroarenes. princeton.edu This approach often utilizes a photocatalyst, a light source, and a trifluoromethyl source like trifluoromethanesulfonyl chloride (TfCl) to generate a trifluoromethyl radical, which then reacts with the aromatic substrate. princeton.edu These methods offer a direct route to trifluoromethylated compounds without the need for pre-functionalized starting materials. nih.govprinceton.edu
| Substrate | CF₃ Source | Catalyst/Mediator | Method | Yield (%) |
|---|---|---|---|---|
| Iodobenzene | [Ph₂SCF₃]⁺[OTf]⁻ | Copper | Copper-mediated | ~50 |
| 2-Iodothiophene | [Ph₂SCF₃]⁺[OTf]⁻ | Copper | Copper-mediated | 85 |
| Aryl Iodide | TMSCF₃ | Copper | Copper-catalyzed | Good to high |
| Benzene | TfCl | Photoredox catalyst | Photoredox C-H trifluoromethylation | Good |
| 2-Isopentylbenzo[b]thiophene | Phth-SCF₃ | Organophotoredox catalyst | Benzylic C-H trifluoromethylthiolation | 75 |
Reactivity and Advanced Chemical Transformations of the 2 Acetyl 5 3 Trifluoromethyl Phenyl Thiophene Core
Electrophilic and Nucleophilic Substitution Reactions on Thiophene (B33073) and Phenyl Rings
The reactivity of 2-Acetyl-5-[3-(trifluoromethyl)phenyl]thiophene in substitution reactions is dictated by the electronic properties of its constituent aromatic rings and their substituents. The thiophene ring, being electron-rich, is generally more susceptible to electrophilic attack than the highly deactivated phenyl ring.
Electrophilic Substitution:
The thiophene core in the title compound is substituted at the C2 and C5 positions, which are the most reactive sites for electrophilic attack in unsubstituted thiophene. Consequently, further electrophilic substitution will be directed to the C3 and C4 positions. The outcome of such reactions is governed by the cumulative electronic effects of the existing substituents:
2-Acetyl Group: This is an electron-withdrawing group (-I, -M effects) that deactivates the thiophene ring towards electrophilic attack. It primarily directs incoming electrophiles to the C4 position (meta-directing relative to its own position).
5-[3-(Trifluoromethyl)phenyl] Group: The phenyl group itself is generally considered an activating group that directs to the ortho and para positions (C4 and C3, respectively). However, the presence of the strongly electron-withdrawing trifluoromethyl group on the phenyl ring diminishes its activating potential.
Considering these combined influences, electrophilic substitution reactions such as halogenation (e.g., with N-bromosuccinimide or N-iodosuccinimide), nitration, or Friedel-Crafts acylation are predicted to occur regioselectively at the C4 position of the thiophene ring, which is activated by the aryl group and the least deactivated position by the acetyl group.
In contrast, the 3-(trifluoromethyl)phenyl ring is strongly deactivated towards electrophilic aromatic substitution. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent, making this ring significantly less nucleophilic than the thiophene moiety. Any forced electrophilic attack on this ring would be directed to the meta positions relative to the -CF3 group (C5' and C1', which is already substituted). Therefore, electrophilic reactions are expected to proceed exclusively on the thiophene ring under controlled conditions.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution is generally not favored on electron-rich systems like thiophene unless there are potent electron-withdrawing groups and a suitable leaving group (e.g., a halogen) on the ring. libretexts.org The parent compound, this compound, lacks a leaving group and is therefore unreactive towards SNAr.
However, the 3-(trifluoromethyl)phenyl ring is inherently more susceptible to SNAr due to the presence of the electron-withdrawing -CF3 group. mdpi.com If a halogen were introduced onto this ring, particularly at an ortho or para position relative to the -CF3 group, the molecule could undergo nucleophilic substitution. For instance, a fluoro or chloro substituent at the C2', C4', or C6' position would render the ring susceptible to attack by strong nucleophiles, leading to displacement of the halide. nih.govnih.gov The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is stabilized by the electron-withdrawing nature of the trifluoromethyl group. libretexts.org
Functional Group Modifications at the Acetyl Moiety
The acetyl group at the C2 position provides a versatile synthetic handle for a variety of chemical transformations, allowing for the elaboration of the core structure into more complex derivatives.
Condensation Reactions (e.g., Knoevenagel Condensation)
The carbonyl functionality of the acetyl group readily participates in condensation reactions with active methylene (B1212753) compounds, most notably the Knoevenagel condensation. wikipedia.org This reaction involves the base-catalyzed nucleophilic addition of a carbanion (generated from the active methylene compound) to the carbonyl carbon, followed by dehydration to yield an α,β-unsaturated product. purechemistry.org Studies on analogous 5-aryl-2-acetylthiophenes have demonstrated successful Knoevenagel condensation with reagents like malononitrile (B47326) in the presence of a base such as ammonium (B1175870) acetate (B1210297). mdpi.com This indicates that this compound can serve as a substrate for creating a diverse range of derivatives. The general transformation is outlined below:

A variety of active methylene compounds can be employed, leading to products with different functional groups attached to the newly formed double bond.
| Active Methylene Compound | Z¹ | Z² | Resulting Product Class |
| Malononitrile | CN | CN | Dicyanovinyl derivative |
| Ethyl Cyanoacetate | CN | COOEt | Cyanoacrylic ester derivative |
| Diethyl Malonate | COOEt | COOEt | Malonic ester derivative |
| Cyanoacetamide | CN | CONH₂ | Cyanoacrylamide derivative |
| Acetylacetone | COCH₃ | COCH₃ | α,β-Unsaturated diketone |
This table presents potential reactants for the Knoevenagel condensation with this compound and the general class of the resulting products.
Oxidation and Reduction Pathways of the Carbonyl Functionality
The oxidation state of the acetyl group's carbonyl carbon can be readily altered through established oxidation and reduction methodologies.
Reduction Pathways:
The carbonyl group can be selectively reduced to either a secondary alcohol or a methylene group, depending on the reagents and conditions employed.
Reduction to a Secondary Alcohol: Treatment with mild hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol), effectively reduces the ketone to the corresponding secondary alcohol, 1-(5-[3-(trifluoromethyl)phenyl]thiophen-2-yl)ethanol. masterorganicchemistry.comlibretexts.orgpressbooks.pub This reaction is highly chemoselective for aldehydes and ketones, leaving other functional groups like the trifluoromethyl group and the aromatic rings intact. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. chemistrysteps.com
Complete Reduction to a Methylene Group (Deoxygenation): For complete removal of the carbonyl oxygen, harsher reduction conditions are necessary.
Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by base-catalyzed (e.g., KOH or potassium tert-butoxide) elimination of nitrogen gas at high temperatures to yield the corresponding ethyl group. wikipedia.orgucla.edu The highly basic conditions make this method unsuitable for base-sensitive substrates. beilstein-journals.org
Clemmensen Reduction: This reaction employs amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid to reduce the ketone to a methylene group. The strongly acidic conditions limit its use to acid-stable molecules.
| Reduction Type | Reagents | Product |
| Alcohol Formation | Sodium Borohydride (NaBH₄) | 1-(5-[3-(trifluoromethyl)phenyl]thiophen-2-yl)ethanol |
| Deoxygenation | Hydrazine (N₂H₄), KOH | 2-Ethyl-5-[3-(trifluoromethyl)phenyl]thiophene |
| Deoxygenation | Amalgamated Zinc (Zn(Hg)), HCl | 2-Ethyl-5-[3-(trifluoromethyl)phenyl]thiophene |
This table summarizes the primary reduction pathways for the acetyl moiety of the title compound.
Oxidation Pathways:
While direct oxidation of the acetyl group is not a common transformation, oxidation of the thiophene ring itself is a known process. The sulfur atom in the thiophene ring can be oxidized, typically using peroxy acids like m-chloroperbenzoic acid (m-CPBA). This can lead to the formation of a thiophene-S-oxide, which is often a reactive and unstable intermediate. nih.govacs.org In some cases, further oxidation to a more stable sulfone (thiophene-S,S-dioxide) can occur. These S-oxidized species have altered electronic properties and reactivity compared to the parent thiophene.
Cycloaddition Reactions and Heterocycle Annulation Strategies
The 2-acetyl-5-arylthiophene scaffold is a valuable precursor for the construction of more complex fused heterocyclic systems. While the aromatic thiophene ring is a reluctant participant in cycloaddition reactions due to its inherent aromatic stability, the acetyl group serves as a key functional handle for annulation strategies.
A prominent strategy involves the construction of a new heterocyclic ring fused to or appended to the thiophene core. One such powerful method is the Gewald aminothiophene synthesis . organic-chemistry.orgsemanticscholar.org Although the Gewald reaction typically starts with an α-methylene ketone, a modified approach can be envisioned starting from this compound. The process would begin with a Knoevenagel condensation with an activated nitrile (e.g., malononitrile) to form an α,β-unsaturated dinitrile intermediate. This intermediate can then react with elemental sulfur in the presence of a base (e.g., an amine like morpholine) to undergo cyclization and form a new, highly substituted 2-aminothiophene ring. mdpi.comwikipedia.org
Another effective annulation strategy is the synthesis of thiazole (B1198619) rings. This can be achieved via a Hantzsch-type synthesis. The process begins with the α-halogenation of the acetyl group, for example, using bromine in the presence of a catalyst like aluminum chloride, to yield 2-(bromoacetyl)-5-[3-(trifluoromethyl)phenyl]thiophene. semanticscholar.org This α-haloketone is a key electrophilic intermediate that can then be condensed with a thioamide (e.g., thioacetamide) to construct the thiazole ring, affording a 2-methyl-4-(5-[3-(trifluoromethyl)phenyl]thiophen-2-yl)thiazole derivative. semanticscholar.org
These annulation reactions significantly expand the structural diversity accessible from the this compound core, providing pathways to novel polyheterocyclic compounds.
Regioselective Transformations of the Thiophene Ring
With the C2 and C5 positions occupied, further functionalization of the thiophene ring is directed to the C3 and C4 positions. The regioselectivity of these transformations is controlled by the electronic influence of the existing substituents and the reaction mechanism.
Regioselective Electrophilic Halogenation:
As discussed in Section 3.1, the combined directing effects of the C2-acetyl and C5-aryl groups favor electrophilic attack at the C4 position. Therefore, reactions such as bromination using N-bromosuccinimide (NBS) or iodination with N-iodosuccinimide (NIS) in an appropriate solvent are expected to yield the corresponding 4-halo derivatives with high regioselectivity. Such transformations are crucial for introducing a handle for subsequent cross-coupling reactions.
Regioselective Metalation:
Directed ortho-metalation is a powerful tool for regioselective functionalization. The deprotonation of the thiophene ring using a strong base like n-butyllithium (n-BuLi) can be directed by the substituents. Amide groups have been shown to be effective directing groups for lithiation at the adjacent C3 position in 5-substituted thiophene-2-carboxamides. mdpi.com While the acetyl group is not as strong a directing group, lithiation of 2,5-disubstituted thiophenes can still be achieved. The precise location of metalation (C3 vs. C4) would depend on a subtle interplay of electronic and steric factors and may require experimental optimization. For instance, fluorinated thiophenes have been shown to undergo regioselective lithiation, allowing for controlled functionalization. rsc.org
Once formed, the lithiated intermediate is a potent nucleophile that can be quenched with a wide variety of electrophiles to introduce new functional groups regioselectively.
| Electrophile | Reagent Example | Introduced Group |
| Carbon Dioxide | CO₂ (dry ice) | Carboxylic Acid (-COOH) |
| Aldehydes/Ketones | Acetone (B3395972) | Tertiary Alcohol (-C(OH)(CH₃)₂) |
| Alkyl Halides | Methyl Iodide (CH₃I) | Methyl Group (-CH₃) |
| Formylating Agents | N,N-Dimethylformamide (DMF) | Formyl Group (-CHO) |
| Borates | Trimethyl borate | Boronic Acid (-B(OH)₂) |
This table illustrates the potential for introducing various functional groups onto the thiophene ring via a regioselective lithiation-quenching sequence.
These regioselective transformations are essential for synthesizing precisely substituted derivatives of this compound, enabling fine-tuning of the molecule's properties for various applications. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Acetyl 5 3 Trifluoromethyl Phenyl Thiophene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon-hydrogen framework. Through the analysis of various NMR experiments, the chemical environment, connectivity, and spatial relationships of atoms within the molecule can be established.
Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it, while spin-spin coupling results in the splitting of signals, revealing the number of neighboring protons.
For 2-Acetyl-5-[3-(trifluoromethyl)phenyl]thiophene, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the acetyl group, the thiophene (B33073) ring, and the substituted phenyl ring.
Acetyl Protons (-COCH₃): A singlet is anticipated for the three equivalent protons of the methyl group, typically appearing in the downfield region around δ 2.5-2.7 ppm due to the deshielding effect of the adjacent carbonyl group.
Thiophene Protons: The 2,5-disubstituted thiophene ring contains two protons at positions 3 and 4. These protons are not equivalent and are expected to appear as two distinct doublets due to coupling with each other (³JHH). The proton at the 4-position (H-4) would be adjacent to the phenyl-substituted carbon, while the proton at the 3-position (H-3) is adjacent to the acetyl-substituted carbon. These signals would likely appear in the aromatic region, typically between δ 7.0 and 8.0 ppm.
Phenyl Protons: The 3-(trifluoromethyl)phenyl group has four aromatic protons. Due to the substitution pattern, four distinct signals are expected. A singlet or a narrow triplet for the proton at the 2-position, a doublet for the proton at the 6-position, a doublet of doublets for the proton at the 5-position, and a triplet for the proton at the 4-position. These signals would be found in the aromatic region (δ 7.5-8.0 ppm).
Predicted ¹H NMR Data for this compound (Note: This table represents predicted values based on spectroscopic principles, as experimental data is not publicly available.)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~2.6 | Singlet | - | 3H, -COCH₃ |
| ~7.4-7.8 | Doublet | ~3.5-4.5 | 1H, Thiophene H-3 or H-4 |
| ~7.4-7.8 | Doublet | ~3.5-4.5 | 1H, Thiophene H-4 or H-3 |
| ~7.6-8.0 | Multiplet | - | 4H, Phenyl Protons |
Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic).
The structure of this compound contains 13 unique carbon atoms, and thus 13 signals are expected in its proton-decoupled ¹³C NMR spectrum.
Carbonyl Carbon (-C=O): The carbon of the acetyl group's carbonyl is highly deshielded and is expected to appear at the lowest field, typically in the range of δ 190-200 ppm.
Methyl Carbon (-CH₃): The methyl carbon of the acetyl group is expected to appear at the highest field (most shielded), around δ 25-30 ppm.
Thiophene Carbons: Four signals are anticipated for the four carbons of the thiophene ring. The two carbons bearing substituents (C-2 and C-5) would appear at a lower field than the two carbons bearing hydrogens (C-3 and C-4). Their expected chemical shifts are in the aromatic region of δ 125-150 ppm.
Phenyl Carbons: Six signals are expected for the carbons of the phenyl ring. The carbon atom attached to the trifluoromethyl group (C-CF₃) will show a characteristic quartet in a coupled spectrum due to C-F coupling and will be shifted downfield. The carbon attached to the thiophene ring will also be in the aromatic region. The remaining four carbons will appear in the typical aromatic range of δ 120-140 ppm.
Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group is expected to appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF), typically in the range of δ 120-130 ppm.
Predicted ¹³C NMR Data for this compound (Note: This table represents predicted values based on spectroscopic principles, as experimental data is not publicly available.)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | Carbonyl (-C=O) |
| ~120-150 | Aromatic Carbons (Thiophene and Phenyl) |
| ~120-130 (quartet) | Trifluoromethyl Carbon (-CF₃) |
| ~28 | Methyl Carbon (-CH₃) |
Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment.
For this compound, the ¹⁹F NMR spectrum would be relatively simple. It is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. This signal would appear as a singlet in the proton-decoupled spectrum. The chemical shift is typically observed in the range of δ -60 to -65 ppm relative to a standard like CFCl₃. The precise chemical shift can provide insights into the electronic effects of the aryl-thiophene moiety on the trifluoromethyl group.
To unambiguously assign all the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships. It would show correlations between the two thiophene protons and among the coupled protons on the phenyl ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for the proton-bearing carbons of the thiophene and phenyl rings.
Together, these multi-nuclear NMR applications would provide a complete and unambiguous assignment of the entire molecular structure of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). While IR spectroscopy measures the absorption of infrared radiation by vibrating bonds, Raman spectroscopy measures the inelastic scattering of monochromatic light. The two techniques are often complementary.
The key functional groups in this compound that would give rise to characteristic peaks are the acetyl group, the trifluoromethyl group, and the aromatic rings.
Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the IR spectrum, characteristic of the C=O stretch of an aryl ketone. This peak would typically appear in the region of 1660-1680 cm⁻¹.
C-F Stretching: The trifluoromethyl group would exhibit very strong and characteristic C-F stretching vibrations, typically found in the region of 1100-1350 cm⁻¹.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the thiophene and phenyl rings are expected to appear as weaker bands above 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations within the aromatic rings (thiophene and phenyl) would produce several bands of variable intensity in the 1400-1600 cm⁻¹ region.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings would appear in the fingerprint region (below 900 cm⁻¹), and their exact positions can be indicative of the substitution pattern.
Predicted Vibrational Frequencies for this compound (Note: This table represents predicted values based on spectroscopic principles, as experimental data is not publicly available.)
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| >3000 | Aromatic C-H Stretch | Weak-Medium |
| ~1670 | Carbonyl (C=O) Stretch | Strong |
| ~1400-1600 | Aromatic C=C Ring Stretch | Medium |
| ~1100-1350 | C-F Stretch | Strong |
| <900 | Aromatic C-H Out-of-plane Bend | Medium-Strong |
Solid-State Structural Analysis by X-ray Diffraction (XRD)
Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular conformation in the solid state. It also reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how the molecules pack in the crystal lattice.
For this compound, a successful single-crystal XRD analysis would provide:
Unambiguous confirmation of the atomic connectivity.
Precise bond lengths and angles for the thiophene and phenyl rings, the acetyl group, and the trifluoromethyl group.
The dihedral angle between the planes of the thiophene and phenyl rings, which is a key conformational feature.
Information on the planarity of the acetyl group relative to the thiophene ring.
A detailed picture of the intermolecular forces that stabilize the crystal structure.
Without experimental data obtained from a suitable single crystal, it is not possible to determine the crystal system, space group, or unit cell dimensions of the compound. Such an analysis would be the final and conclusive step in the complete structural elucidation of this compound in the solid state.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions
The electronic transitions of this compound can be investigated using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. These techniques provide insights into the molecular orbitals and the effects of substituents on the electronic structure of the molecule.
The UV-Vis absorption spectrum is expected to reveal electronic transitions characteristic of the conjugated π-system of the thiophene ring extended by the acetyl and the 3-(trifluoromethyl)phenyl groups. Typically, thiophene derivatives exhibit absorption bands corresponding to π → π* transitions. The presence of the electron-withdrawing acetyl group and the trifluoromethylphenyl substituent is likely to influence the position and intensity of these absorption maxima (λmax).
For analogous compounds, such as other 2-acetyl-5-arylthiophenes, the absorption spectra are influenced by the nature of the aryl substituent. An extension of the conjugation generally leads to a bathochromic (red) shift of the absorption bands.
Fluorescence spectroscopy would provide information about the emissive properties of the molecule upon excitation at a specific wavelength. The emission spectrum is typically a mirror image of the absorption spectrum and is characterized by its emission maximum (λem). The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, offers insights into the excited state geometry and the energy loss due to non-radiative processes. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also a key parameter that can be determined. For many thiophene-based fluorophores, the quantum yield is sensitive to the molecular structure and the solvent environment.
Table 1: Expected Electronic Absorption and Emission Properties
| Spectroscopic Parameter | Expected Observation | Rationale |
|---|---|---|
| UV-Vis Absorption Maximum (λmax) | A significant absorption band in the UV or near-visible region. | Corresponds to π → π* electronic transitions within the conjugated system of the molecule. |
| Molar Absorptivity (ε) | High values are anticipated. | Indicative of an allowed π → π* transition. |
| Fluorescence Emission Maximum (λem) | Emission at a longer wavelength than the absorption maximum. | Due to energy loss in the excited state before radiative decay. |
| Stokes Shift | A measurable difference between λmax and λem. | Reflects the change in geometry and solvation between the ground and excited states. |
| Fluorescence Quantum Yield (ΦF) | Variable, depending on solvent and structural rigidity. | Influenced by the efficiency of radiative versus non-radiative decay pathways. |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. For this compound, mass spectrometry would be crucial for confirming its identity.
The mass spectrum would show a molecular ion peak (M+•) corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) would provide the precise mass, allowing for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For acetylated thiophenes, a common fragmentation pathway involves the cleavage of the acetyl group. The presence of the trifluoromethylphenyl group would also lead to characteristic fragmentation patterns. The analysis of these fragments helps to piece together the structure of the parent molecule.
Table 2: Expected Mass Spectrometric Data
| Parameter | Expected Observation | Significance |
|---|---|---|
| Molecular Ion (M+•) | A peak corresponding to the molecular weight of the compound. | Confirms the molecular weight of this compound. |
| High-Resolution Mass (HRMS) | A precise mass measurement. | Allows for the unambiguous determination of the elemental composition and molecular formula. |
| Major Fragment Ions | Peaks corresponding to the loss of the acetyl group (CH3CO) and fragments from the trifluoromethylphenyl ring. | Provides evidence for the presence of these specific functional groups and their connectivity within the molecule. |
Computational Chemistry and Theoretical Investigations of 2 Acetyl 5 3 Trifluoromethyl Phenyl Thiophene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of many-body systems. It is widely employed for thiophene (B33073) derivatives to predict a range of molecular properties with high accuracy. researchgate.netajchem-a.comresearchgate.netmdpi.com DFT calculations, often using functionals like B3LYP, are instrumental in understanding the molecule's geometry, stability, and spectroscopic characteristics. nih.govsci-hub.se
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are crucial for mapping out the potential energy surfaces of chemical reactions, helping to elucidate complex reaction mechanisms. For thiophene derivatives, this includes modeling synthetic routes such as Suzuki cross-coupling reactions, which are commonly used to form the C-C bond between the thiophene and phenyl rings. nih.govsemanticscholar.orgresearchgate.net
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which govern the reaction rate. For a molecule like 2-Acetyl-5-[3-(trifluoromethyl)phenyl]thiophene, DFT could be used to investigate the mechanism of its synthesis, identifying the most favorable reaction pathway and the structure of the transition states involved in the key bond-forming steps. researchgate.netnih.gov While specific studies on this exact molecule's synthesis mechanism are not prevalent, the methodology is standard for this class of compounds. mdpi.com
Optimization of Molecular Geometries and Conformational Analysis
A fundamental application of DFT is the optimization of molecular geometries to find the most stable three-dimensional structure of a molecule. nih.govmdpi.com For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
Conformational analysis is particularly important for this molecule due to the rotational freedom of the acetyl group and the phenyl ring. Theoretical studies on similar 2-acetylthiophenes have investigated the s-cis/s-trans isomerism, which describes the orientation of the carbonyl group relative to the sulfur atom in the thiophene ring. researchgate.net DFT calculations can predict the energy difference between these conformers, revealing the predominant form in the gas phase or in solution. The optimized geometry provides the foundation for all other computational property predictions. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations of analogous thiophene structures.)
| Parameter | Bond | Predicted Value |
| Bond Lengths | C=O | 1.23 Å |
| C-CH₃ | 1.51 Å | |
| Thiophene C-S | 1.72 Å | |
| Thiophene C=C | 1.38 Å | |
| Thiophene C-C | 1.43 Å | |
| Thiophene-Phenyl C-C | 1.48 Å | |
| Bond Angles | C-C-O (acetyl) | 121.0° |
| C-S-C (thiophene) | 92.5° | |
| S-C=C (thiophene) | 111.5° | |
| C=C-C (thiophene) | 112.2° |
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Shifts)
DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can be used to interpret and assign experimental spectra.
Vibrational Frequencies: Theoretical calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of molecular vibration. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.netajchem-a.com This analysis allows for the unambiguous assignment of spectral bands to specific functional group vibrations, such as the C=O stretch of the acetyl group or the C-F stretches of the trifluoromethyl group. researchgate.net
NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is widely applied to predict ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and compared to experimental data, aiding in the structural confirmation of the molecule. ruc.dk
Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for a Substituted 2-Acetylthiophene (B1664040) (Note: This table is illustrative of the typical agreement found in DFT studies of similar compounds.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | 1665 | 1660 |
| Aromatic C=C Stretch | 1580 | 1575 |
| CH₃ Symmetric Bend | 1360 | 1358 |
| C-F Symmetric Stretch | 1130 | 1125 |
| Thiophene Ring Bend | 810 | 805 |
Quantum Chemical Studies for Electronic Structure Analysis
Quantum chemical methods provide deep insights into the distribution of electrons within a molecule, which is fundamental to understanding its reactivity, stability, and optical properties. researchgate.netresearchgate.netmdpi.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior.
HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene and phenyl rings.
LUMO: Represents the ability of a molecule to accept an electron. The LUMO is likely to be distributed over the π-system, with significant contributions from the electron-withdrawing acetyl and trifluoromethyl groups.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. ajchem-a.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness, softness, and electronegativity, which quantify the molecule's reactivity. researchgate.net
Table 3: Calculated Electronic Properties for a Representative Aryl-Thiophene Derivative (Note: Values are illustrative and derived from DFT studies on analogous molecules.)
| Parameter | Symbol | Formula | Typical Value (eV) |
| HOMO Energy | E_HOMO | - | -6.55 |
| LUMO Energy | E_LUMO | - | -2.10 |
| Energy Gap | E_gap | E_LUMO - E_HOMO | 4.45 |
| Ionization Potential | IP | -E_HOMO | 6.55 |
| Electron Affinity | EA | -E_LUMO | 2.10 |
| Chemical Hardness | η | (IP - EA) / 2 | 2.23 |
| Electronegativity | χ | (IP + EA) / 2 | 4.33 |
Investigation of Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic reactions. researchgate.net
Negative Regions (Red/Yellow): Indicate electron-rich areas and are susceptible to electrophilic attack. For this compound, these regions are expected around the electronegative oxygen atom of the carbonyl group and the fluorine atoms of the trifluoromethyl group.
Positive Regions (Blue): Indicate electron-poor areas and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the molecule.
Neutral Regions (Green): Represent areas of intermediate potential, often associated with the carbon framework of the aromatic rings.
The MEP map provides a clear, qualitative picture of the molecule's reactivity, complementing the quantitative data obtained from FMO analysis. ajchem-a.comuomphysics.net
Natural Bond Orbital (NBO) Analysis
The primary donor-acceptor interactions involve the delocalization of electron density from lone pairs (LP) of the sulfur and oxygen atoms to the antibonding orbitals (σ* or π*) of neighboring bonds. Additionally, delocalization from bonding orbitals (σ or π) to adjacent antibonding orbitals plays a significant role. These interactions, also known as intramolecular charge transfer, lead to a more stabilized molecular system.
In the case of this compound, significant stabilization arises from several key interactions. The lone pairs of the sulfur atom in the thiophene ring engage in hyperconjugative interactions with the π* antibonding orbitals of the adjacent carbon-carbon bonds within the ring. Similarly, the lone pairs of the oxygen atom in the acetyl group interact with the π* antibonding orbital of the carbonyl group. Furthermore, the π electrons of the thiophene and phenyl rings exhibit delocalization, contributing to the aromatic character and stability of these ring systems.
The stabilization energies associated with these interactions can be quantified using second-order perturbation theory within the NBO framework. While specific experimental values for this compound are not available, theoretical calculations for structurally similar thiophene derivatives provide insight into the magnitude of these effects. nih.govperiodicodimineralogia.it
Table 1: Theoretical Major Donor-Acceptor Interactions and Stabilization Energies (E(2)) in a Representative Thiophene Derivative
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
|---|---|---|
| LP (1) S | π(C-C)thiophene | ~ 5-10 |
| LP (2) Oacetyl | π(C=O)acetyl | ~ 20-30 |
| π(C=C)thiophene | π(C=C)thiophene | ~ 15-25 |
| π(C=C)phenyl | π(C=C)phenyl | ~ 18-28 |
Note: The values in this table are illustrative and based on computational studies of analogous thiophene-containing compounds. They represent the types and potential magnitudes of interactions expected in this compound.
These NBO calculations underscore the importance of electron delocalization in stabilizing the molecular structure of this compound, arising from the interplay between the acetyl, thiophene, and trifluoromethylphenyl moieties.
Molecular Docking Simulations for Interaction Prediction (in the context of scaffold potential)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. This information is crucial for assessing the potential of a chemical scaffold to be developed into a therapeutic agent.
The this compound scaffold possesses structural features, such as aromatic rings and hydrogen bond acceptors, that suggest its potential to interact with biological macromolecules. Docking studies performed on structurally related acetylthiophene and phenylthiophene derivatives have shown their ability to bind to the active sites of various enzymes and receptors, often through a combination of hydrogen bonding and hydrophobic interactions. nih.govgyanvihar.orgjuniperpublishers.commdpi.com These studies frequently explore the potential of such scaffolds in the development of anticancer agents. nih.govmdpi.comnih.govresearchgate.net
For instance, in studies involving similar thiophene derivatives, the thiophene sulfur atom and the acetyl oxygen can act as hydrogen bond acceptors, forming interactions with amino acid residues such as lysine (B10760008) or arginine in a protein's active site. juniperpublishers.com The phenyl and thiophene rings can engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. The trifluoromethyl group, being highly lipophilic, can further enhance binding within hydrophobic pockets of a protein.
To illustrate the potential of the this compound scaffold, a hypothetical docking study against a representative protein kinase, a common target in cancer therapy, can be considered. The binding affinity is typically reported as a docking score or binding energy, with more negative values indicating a stronger interaction.
Table 2: Representative Molecular Docking Results of Thiophene-Based Scaffolds with a Protein Kinase Target
| Compound Scaffold | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Acetylthiophene Derivative | EGFR Kinase | -7.5 to -9.0 | Lys745, Met793, Asp855 |
| Phenylthiophene Derivative | CDK2 | -8.0 to -9.5 | Lys33, Leu83, Asp145 |
| Hypothetical: this compound | Generic Kinase | -8.5 to -10.0 | Hydrogen bonds with catalytic lysine, hydrophobic interactions with gateway residues. |
Note: The data in this table is representative and derived from docking studies on analogous compounds. The entry for this compound is a projection of its potential based on its structural features.
These simulations suggest that the this compound scaffold has the potential to be a versatile platform for designing molecules that can effectively interact with biological targets. The specific substitution pattern offers opportunities for fine-tuning the binding affinity and selectivity through further chemical modifications.
Applications and Advanced Organic Chemistry of 2 Acetyl 5 3 Trifluoromethyl Phenyl Thiophene
Utilization as Building Blocks for Complex Heterocyclic Systems
The acetyl group in 2-Acetyl-5-[3-(trifluoromethyl)phenyl]thiophene serves as a key functional handle for the construction of a variety of complex heterocyclic systems. This transformation is often achieved through condensation reactions, where the acetyl moiety reacts with different reagents to form new ring structures.
One of the most common applications of acetyl-substituted thiophenes is in the synthesis of chalcones. pnrjournal.com These α,β-unsaturated ketones are valuable intermediates for the synthesis of various heterocyclic compounds, including pyrimidines, pyrazoles, and pyridines. pnrjournal.comijper.orgresearchgate.net For instance, the reaction of this compound with an appropriate aromatic aldehyde in the presence of a base catalyst would yield a thiophene-containing chalcone (B49325). This chalcone can then be cyclized with reagents like urea (B33335) or hydrazine (B178648) to form pyrimidine (B1678525) and pyrazole (B372694) derivatives, respectively. pnrjournal.comresearchgate.net
The synthesis of pyrimidine derivatives from thiophene-bearing chalcones has been reported to proceed via reaction with urea. pnrjournal.compnrjournal.com Similarly, pyrazole derivatives can be synthesized from the corresponding chalcones. researchgate.netsynergypublishers.comorganic-chemistry.org The general synthetic route involves the initial formation of a chalcone, followed by a cyclization step.
Table 1: Synthesis of Heterocyclic Systems from this compound
| Starting Material | Reagent(s) | Intermediate | Final Heterocyclic System |
|---|---|---|---|
| This compound | Aromatic Aldehyde, Base | Thiophene (B33073) Chalcone | - |
| Thiophene Chalcone | Urea, Base | - | Pyrimidine Derivative pnrjournal.comijper.org |
| Thiophene Chalcone | Hydrazine Hydrate | - | Pyrazole Derivative researchgate.netmdpi.com |
| This compound | Malononitrile (B47326), Aldehyde, Ammonium (B1175870) Acetate (B1210297) | - | Pyridine (B92270) Derivative nih.govbaranlab.org |
Furthermore, 2-acetylthiophene (B1664040) derivatives can be utilized in multicomponent reactions to construct highly substituted pyridine rings. nih.gov The versatility of the acetyl group allows for a wide range of synthetic transformations, making this compound a valuable building block in synthetic organic chemistry. mdpi.com
Precursors for Ligand Development in Catalysis
This compound can be transformed into various ligands through modification of the acetyl group. For example, the acetyl group can be converted into an imine or an amine, which can then act as a coordinating group in conjunction with the thiophene sulfur. The trifluoromethylphenyl group on the thiophene ring can significantly influence the electronic properties of the resulting ligand, which in turn affects the catalytic activity of the metal complex. acs.org
Thiophene-based ligands have been successfully employed in various catalytic reactions, including cross-coupling reactions and polymerization. acs.orgnih.gov The development of new ligands derived from this compound could lead to catalysts with improved activity, selectivity, and stability for a range of organic transformations.
Table 2: Potential Ligand Synthesis from this compound
| Starting Material | Reagent(s) | Ligand Type | Potential Catalytic Application |
|---|---|---|---|
| This compound | Primary Amine | Thiophene-Imine | Cross-coupling Reactions nih.gov |
| This compound | Reductive Amination | Thiophene-Amine | Polymerization acs.org |
| This compound | Various Reagents | Thioether-containing Ligands | C-H Olefination researchgate.net |
Role in the Design of Conjugated Systems for Optoelectronic Research
Thiophene-based conjugated polymers are a class of materials that have garnered significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nanoscience.or.krrsc.org The electronic and optical properties of these polymers can be tuned by modifying the structure of the monomeric units. researchgate.netresearchgate.net
The incorporation of a 3-(trifluoromethyl)phenyl group onto the thiophene ring can have a profound effect on the optoelectronic properties of the resulting conjugated system. The trifluoromethyl group is a strong electron-withdrawing group, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. researchgate.net This can lead to changes in the absorption and emission spectra, as well as the charge transport properties of the material. researchgate.netrsc.org
The acetyl group of this compound can be used as a reactive site to polymerize the molecule or to attach it to other conjugated systems. ntu.edu.tw For example, the acetyl group can be converted into a variety of functional groups that are suitable for polymerization reactions, such as vinyl or ethynyl (B1212043) groups. The resulting polymers containing the this compound moiety could exhibit interesting optoelectronic properties, making them promising candidates for use in electronic devices. taylorfrancis.comrsc.org
Table 3: Potential Optoelectronic Properties of Conjugated Systems Derived from this compound
| Property | Influence of 3-(trifluoromethyl)phenyl Group | Potential Application |
|---|---|---|
| HOMO/LUMO Energy Levels | Lowering of energy levels researchgate.net | Organic Photovoltaics (OPVs) |
| Absorption/Emission Spectra | Shift in wavelength | Organic Light-Emitting Diodes (OLEDs) |
| Charge Transport | Enhanced electron transport | Organic Field-Effect Transistors (OFETs) |
Structure-Activity Relationship (SAR) Studies through Strategic Functional Group Modification
In medicinal chemistry, structure-activity relationship (SAR) studies are crucial for the development of new drugs. tandfonline.comnih.gov These studies involve systematically modifying the structure of a lead compound and evaluating the effect of these modifications on its biological activity. Thiophene derivatives are known to exhibit a wide range of biological activities, and SAR studies on these compounds have led to the discovery of several important drugs. nih.govnih.gov
This compound is an excellent scaffold for SAR studies. The acetyl group can be readily modified to introduce a variety of different functional groups, allowing for the exploration of the chemical space around this position. The trifluoromethylphenyl group also plays a significant role in the biological activity of the molecule. The trifluoromethyl group can enhance the metabolic stability and membrane permeability of a drug candidate. mdpi.com
By synthesizing a library of derivatives of this compound with modifications at the acetyl group and evaluating their biological activity, it is possible to identify the key structural features that are required for a desired pharmacological effect. This information can then be used to design more potent and selective drug candidates. nih.govresearchgate.net
Table 4: Strategic Functional Group Modifications for SAR Studies
| Position of Modification | Functional Group Variation | Potential Impact on Activity |
|---|---|---|
| Acetyl Group | Conversion to amides, esters, etc. | Alteration of binding affinity and selectivity researchgate.net |
| Thiophene Ring | Introduction of other substituents | Modulation of electronic and steric properties tandfonline.com |
| Phenyl Ring | Change in position of trifluoromethyl group | Influence on metabolic stability and potency mdpi.comnih.gov |
Future Perspectives and Emerging Research Avenues
Development of More Sustainable and Environmentally Benign Synthetic Routes
The chemical industry's shift towards green chemistry is prompting a re-evaluation of the synthesis of thiophene (B33073) derivatives. rsc.org Traditional methods for creating thiophenes often involve harsh reaction conditions, toxic reagents, and volatile organic solvents. rsc.orgnih.gov Future research is geared towards developing synthetic pathways that are not only efficient but also environmentally responsible.
Key areas of development include:
Use of Greener Solvents: Research is moving away from halogenated and toxic solvents towards more benign alternatives like ethanol (B145695), water, or deep eutectic solvents. rsc.orgnih.gov For instance, an environmentally friendly process for synthesizing halogenated thiophenes has been described using ethanol as a solvent, which is a significant improvement over previously reported methods. nih.govuwf.edu
Atom Economy and Reduced Waste: Modern synthetic strategies aim to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. Transition-metal-free reactions, such as the sulfuration/cyclization of bromoenynes, represent a move towards more atom-economical and sustainable syntheses of substituted thiophenes. organic-chemistry.org
Energy Efficiency: The adoption of methods like microwave-assisted synthesis can significantly shorten reaction times, leading to reduced energy consumption compared to conventional heating. researchgate.net
Safer Reagents: There is a growing emphasis on replacing hazardous reagents with safer, inexpensive, and readily available alternatives. An example is the use of sodium halides, such as common table salt, as a source for electrophilic halogens in cyclization reactions, which avoids more toxic halogenating agents. nih.govuwf.edu
These approaches collectively aim to make the synthesis of complex thiophenes like 2-Acetyl-5-[3-(trifluoromethyl)phenyl]thiophene more sustainable and economically viable.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic properties conferred by the acetyl, trifluoromethyl, and phenyl groups on the thiophene ring open up avenues for exploring new chemical reactions and transformations. Thiophenes undergo a variety of reactions with transition metal complexes, which can lead to partial reduction or cleavage of the C-S bond, depending on how the thiophene coordinates to the metal. researchgate.net
Future research in this area is expected to focus on:
C-H Bond Functionalization: Direct C-H arylation of thiophenes at specific positions is an efficient method for creating complex molecules without the need for pre-functionalized starting materials. organic-chemistry.org Investigating this reactivity on a substituted thiophene could lead to novel derivatives.
Cascade Reactions: Designing multi-step reactions that occur in a single pot, known as cascade or tandem reactions, is a powerful strategy for building molecular complexity efficiently. The synthesis of 2-aryl-3-fluoro-5-silylthiophenes has been achieved through a cascade sequence involving an S(N)2'-type reaction and a prepchem.comstmjournals.comsigmatropic rearrangement. nih.gov Exploring similar cascades with this compound could yield unprecedented molecular scaffolds.
Photocatalysis and Electrosynthesis: These modern synthetic techniques can enable unique transformations under mild conditions that are not accessible through traditional thermal methods. Exploring the photochemical or electrochemical reactivity of the title compound could unlock new reaction pathways.
Organometallic Chemistry: The sulfur atom in the thiophene ring can interact with transition metals, influencing the ring's reactivity. researchgate.net Further studies on the organometallic chemistry of this specific compound could lead to the development of new catalysts or functional materials.
Understanding these novel reactivity patterns is crucial for expanding the synthetic utility of this compound and creating derivatives with potentially enhanced properties.
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering a more targeted and efficient approach to designing new molecules. stmjournals.com Techniques like molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling allow researchers to predict the properties and biological activity of compounds before they are synthesized. stmjournals.comnih.govresearchgate.net
For a molecule like this compound, computational modeling can provide insights into:
Structure-Property Relationships: By calculating various molecular descriptors, it is possible to establish relationships between the compound's structure and its physicochemical properties. 3D-QSAR, in particular, combines computational chemistry and molecular graphics to study these interactions. nih.gov
Binding Affinity: Molecular docking simulations can predict how the compound might interact with a biological target, such as a protein's active site. researchgate.net This is crucial for identifying potential therapeutic applications.
Reactivity Prediction: Computational models can help elucidate reaction mechanisms and predict the outcome of chemical transformations, guiding the design of more efficient synthetic routes.
Virtual Screening: Advanced computational methods, including machine learning and deep learning, can be used to screen large virtual libraries of compounds to identify candidates with high potential for specific applications, significantly speeding up the discovery process. nih.govmdpi.com
The integration of these advanced computational tools holds the promise of accelerating the development of new drugs and materials based on the this compound scaffold. stmjournals.com
Integration into Supramolecular Architectures and Advanced Functional Materials
Thiophene-based molecules are excellent building blocks for constructing supramolecular assemblies and advanced functional materials due to their planar, aromatic nature which facilitates π-π stacking interactions. nih.govuh.edu The specific substituents on this compound can be used to fine-tune these non-covalent interactions, directing the self-assembly process to form well-defined nanostructures. thieme-connect.com
Emerging research avenues in this field include:
Self-Assembled Nanostructures: The spontaneous organization of thiophene derivatives can lead to the formation of nanostructures like nanofibers, nanowires, and 2-D crystals. nih.govuh.eduresearchgate.net These materials have potential applications in organic electronics, sensing, and photonics. thieme-connect.com
Functional Materials: By carefully designing the molecular structure, it is possible to create materials with specific optoelectronic properties, such as charge conduction and light emission. nih.govresearchgate.net The trifluoromethyl group, being strongly electron-withdrawing, and the acetyl group can significantly influence the electronic properties of the resulting materials.
Pharmaceutical Co-crystals: Supramolecular chemistry principles can be applied to create co-crystals of active pharmaceutical ingredients with other molecules, a strategy used to enhance properties like solubility and stability. Thiophene derivatives, such as thiophene-2-carboxylic acid, have been used to form co-crystals with pharmaceutical compounds. nih.govresearchgate.net
Organic Electronics: Thiophene oligomers and polymers are among the most studied materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov The title compound could serve as a monomer or a key building block for new semiconducting polymers.
The ability to control the assembly of this compound at the molecular level is key to unlocking its potential in the next generation of advanced materials.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-Acetyl-5-[3-(trifluoromethyl)phenyl]thiophene, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Stille coupling, using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) and organotin reagents. For example, tributyl(thiophen-2-yl)stannane has been employed in analogous syntheses to introduce aryl groups to thiophene cores . Reaction optimization involves adjusting solvent polarity (e.g., THF), temperature (room temperature to reflux), and stoichiometric ratios of reagents. Monitoring via thin-layer chromatography (TLC) and isolating intermediates via column chromatography are critical steps .
Q. Which spectroscopic and crystallographic methods are essential for confirming the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography : Provides definitive confirmation of molecular conformation and bond angles, as demonstrated in studies of structurally related thiophene derivatives .
- NMR spectroscopy : H and C NMR identify substituent positions and acetyl group integration.
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- FT-IR : Confirms functional groups (e.g., C=O stretch of the acetyl group).
Supplementary Information (SI) from prior studies often details crystallographic data collection parameters (e.g., R factor < 0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Contradictions may arise from impurities or dynamic molecular behavior (e.g., rotational isomerism). Strategies include:
- Multi-technique validation : Cross-verify NMR data with X-ray crystallography to confirm substituent positions .
- Computational modeling : Compare experimental H NMR chemical shifts with density functional theory (DFT)-predicted values.
- Variable-temperature NMR : Identify temperature-dependent conformational changes .
Q. What role does the trifluoromethyl group play in modulating electronic properties, and how can this be experimentally assessed?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic reactivity and stabilizes aromatic π-systems. Experimental assessments include:
- Cyclic voltammetry : Measure redox potentials to quantify electron-deficient behavior.
- UV-Vis spectroscopy : Compare absorption maxima with non-fluorinated analogs to assess conjugation effects .
- Hammett substituent constants : Correlate σ values (meta-substitution) with reaction kinetics in nucleophilic aromatic substitutions .
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of thiophene ring modifications?
- Methodological Answer :
- Systematic substitution : Synthesize derivatives with varied substituents (e.g., halogens, alkyl groups) at the 3- and 5-positions of the phenyl ring.
- Biological/Electronic assays : Test derivatives for target interactions (e.g., enzyme inhibition) or charge transport properties (e.g., via field-effect transistor measurements).
- QSAR modeling : Use descriptors like logP, polar surface area, and Hammett constants to predict activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
